molecular formula C13H11N3O3 B6078853 N'-(3,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide

N'-(3,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide

Cat. No. B6078853
M. Wt: 257.24 g/mol
InChI Key: OIZIHGXUWCTGBP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide, commonly known as 3,4-DHBA-PCH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a simple and efficient method and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3,4-DHBA-PCH is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant responses.
Biochemical and Physiological Effects:
3,4-DHBA-PCH has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. The compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-DHBA-PCH in lab experiments is its ease of synthesis. The compound can be synthesized using a simple and efficient method, which makes it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3,4-DHBA-PCH. One potential area of research is the development of novel drug delivery systems for this compound, which could enhance its therapeutic efficacy. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential use in the treatment of skin disorders, such as psoriasis and eczema, could be explored further.

Synthesis Methods

The synthesis of 3,4-DHBA-PCH involves the reaction of 2-pyridinecarbohydrazide with 3,4-dihydroxybenzaldehyde. This reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a yellow solid that is purified using recrystallization.

Scientific Research Applications

3,4-DHBA-PCH has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in various in vitro and in vivo studies, and it has shown promising results in reducing inflammation and oxidative stress.

properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-11-5-4-9(7-12(11)18)8-15-16-13(19)10-3-1-2-6-14-10/h1-8,17-18H,(H,16,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZIHGXUWCTGBP-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide

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